

Application Notes and Protocols for SRT 1720 Monohydrochloride in Angiogenesis Assays

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Compound of Interest

Compound Name: SRT 1720 monohydrochloride

Cat. No.: B1662792

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Introduction

SRT 1720 monohydrochloride, a specific activator of Sirtuin 1 (SIRT1), has emerged as a significant compound of interest in the study of angiogenesis. SIRT1, a NAD⁺-dependent deacetylase, plays a crucial role in various cellular processes, including stress resistance, metabolism, and aging. Emerging evidence highlights the pro-angiogenic effects of SRT 1720, primarily through its influence on endothelial cell function. These application notes provide a comprehensive overview of the use of SRT 1720 in various angiogenesis assays, complete with detailed protocols and quantitative data to guide researchers in their experimental design.

Mechanism of Action in Angiogenesis

SRT 1720 promotes angiogenesis by activating SIRT1, which in turn modulates key signaling pathways within endothelial cells. The primary mechanism involves the activation of the Akt/eNOS/VEGF pathway.^[1] SIRT1 can deacetylate and activate endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production. This, along with the upregulation of Vascular Endothelial Growth Factor (VEGF), promotes endothelial cell proliferation, migration, and the formation of capillary-like structures, all critical steps in the angiogenic process.^[1] Studies have shown that SRT 1720 can rescue impaired angiogenic potential in senescent endothelial cells, suggesting its therapeutic potential in age-related vascular diseases.^[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of **SRT 1720 monohydrochloride** observed in various in vitro angiogenesis assays.

Table 1: Effect of SRT 1720 on Endothelial Cell Function (HUVECs)

| Assay | Cell Type | SRT 1720 Concentration | Observed Effect | Reference |
|----------------|-----------|------------------------|--|---------------------|
| Proliferation | HUVECs | 5, 10, 15, 20 μ M | Dose-dependent increase in cell viability and proliferation. [1] | [1] |
| Migration | HUVECs | 5, 10, 15, 20 μ M | Dose-dependent increase in migrated cells. [1] | [1] |
| Tube Formation | HUVECs | 5, 10, 15, 20 μ M | Dose-dependent increase in the length of formed micro-tubes. [1] | [1] |

Table 2: Effect of SRT 1720 on Angiogenic Factor Expression (HUVECs)

| Protein | Cell Type | SRT 1720 Concentration | Fold Change vs. Control | Reference |
|---------|-----------|------------------------|--------------------------|---------------------|
| VEGF | HUVECs | 5, 10, 15, 20 μ M | Dose-dependent increase. | [1] |
| p-Akt | HUVECs | 5, 10, 15, 20 μ M | Dose-dependent increase. | [1] |
| eNOS | HUVECs | 5, 10, 15, 20 μ M | Dose-dependent increase. | [1] |

Experimental Protocols

Detailed methodologies for key angiogenesis assays are provided below.

In Vitro Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium
- Basement Membrane Extract (e.g., Matrigel®)
- **SRT 1720 monohydrochloride** (dissolved in DMSO)
- 96-well plates
- Inverted microscope with imaging capabilities

Protocol:

- **Plate Coating:** Thaw the basement membrane extract on ice. Pipette 50 µL of the extract into each well of a pre-chilled 96-well plate, ensuring the entire surface is covered.[\[2\]](#) Incubate at 37°C for 30-60 minutes to allow for polymerization.[\[2\]](#)
- **Cell Seeding:** Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of $2-4 \times 10^5$ cells/mL.
- **Treatment:** Prepare different concentrations of SRT 1720 (e.g., 0, 5, 10, 15, 20 µM) in the cell suspension. The final DMSO concentration should be kept constant across all conditions and ideally below 0.1%.
- **Incubation:** Add 100 µL of the cell suspension containing the respective SRT 1720 concentration to each well of the coated plate. Incubate at 37°C in a humidified incubator

with 5% CO₂ for 4-18 hours.[2]

- **Imaging and Analysis:** After incubation, visualize the tube formation using an inverted microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using appropriate image analysis software.

Ex Vivo Aortic Ring Assay

This assay evaluates angiogenesis by observing microvessel sprouting from aortic explants.

Materials:

- Thoracic aorta from a rat or mouse
- Serum-free culture medium (e.g., EBM-2)
- Collagen I or other basement membrane matrix
- **SRT 1720 monohydrochloride**
- 48-well plates
- Dissecting microscope and surgical tools

Protocol:

- **Aorta Dissection:** Euthanize the animal and aseptically dissect the thoracic aorta.[3][4] Place it in cold serum-free medium.
- **Ring Preparation:** Under a dissecting microscope, carefully remove the periaortic fibro-adipose tissue.[3] Cross-section the aorta into 1 mm thick rings.[3][4]
- **Embedding:** Prepare a collagen gel solution on ice. Add a base layer of 100 µL of the collagen solution to each well of a 48-well plate and allow it to polymerize at 37°C for 30 minutes.[4] Place one aortic ring in the center of each well and overlay with another 100 µL of the collagen solution.[3][4] Incubate again at 37°C for 30 minutes to solidify the top layer.

- **Treatment and Culture:** Add 200 μ L of culture medium containing the desired concentration of SRT 1720 to each well. Culture the rings for 7-14 days, replacing the medium every 2-3 days.
- **Analysis:** Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope. At the end of the experiment, capture images and quantify the angiogenic response by measuring the length and number of sprouts.

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

This assay provides an in vivo model to study angiogenesis on the highly vascularized CAM of a developing chick embryo.

Materials:

- Fertilized chicken eggs
- **SRT 1720 monohydrochloride**
- Sterile filter paper or biocompatible carrier discs
- Egg incubator
- Stereomicroscope

Protocol:

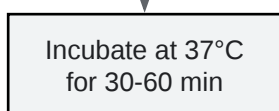
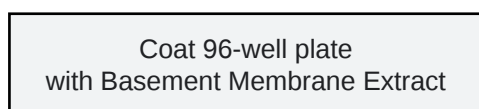
- **Egg Incubation:** Incubate fertilized eggs at 37°C in a humidified incubator for 3-4 days.
- **Windowing:** On day 3 or 4, create a small window in the eggshell to expose the CAM.^[5] This can be done by carefully cracking and removing a small piece of the shell without damaging the underlying membrane.
- **Treatment Application:** Prepare sterile filter paper discs loaded with different concentrations of SRT 1720. Gently place the discs on the CAM surface.^[5] A control disc with the vehicle (e.g., DMSO) should also be included.

- Incubation: Seal the window with sterile tape and return the eggs to the incubator for an additional 2-3 days.
- Observation and Quantification: On the designated day, open the window and observe the CAM under a stereomicroscope.[5] Capture images of the area around the disc. Quantify the angiogenic response by counting the number of blood vessels converging towards the disc or by measuring the vessel density in the treated area.

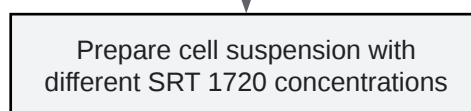
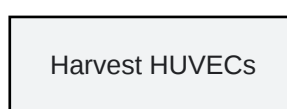
Visualizations



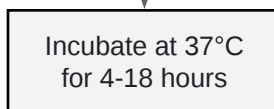
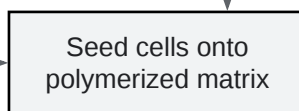
Preparation



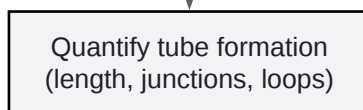
Cell Handling

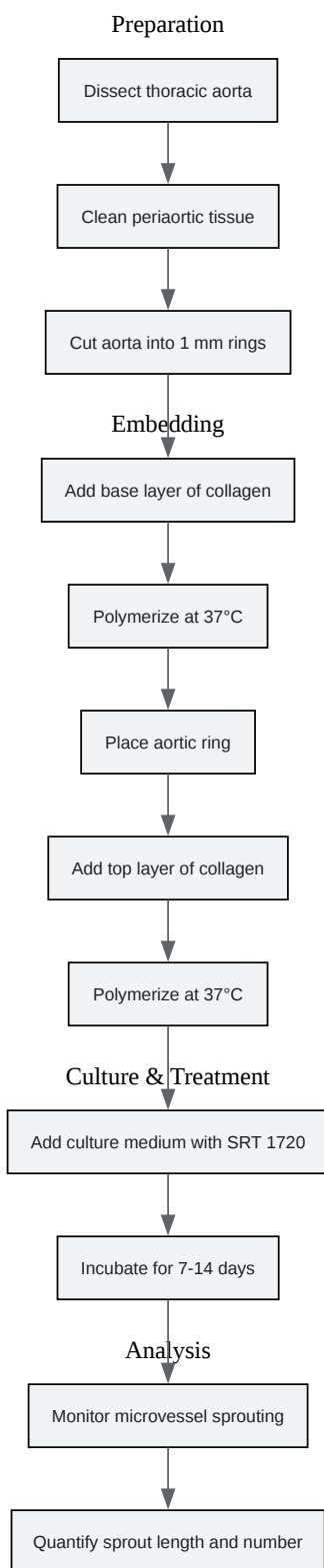


Assay



Analysis





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